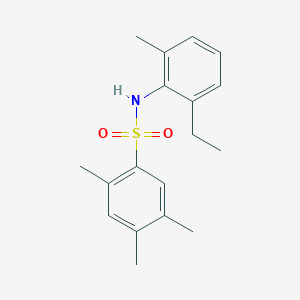

N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-6-16-9-7-8-12(2)18(16)19-22(20,21)17-11-14(4)13(3)10-15(17)5/h7-11,19H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNDKWSSMJMCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 1,2,4-Trimethylbenzene

The most direct route involves chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene). Chlorosulfonic acid reacts with the arene at low temperatures (-10°C to 0°C) to introduce the sulfonyl chloride group. Due to the steric effects of the methyl groups, the reaction favors sulfonation at the less hindered position (C-5):

$$

\text{1,2,4-Trimethylbenzene} + \text{ClSO}3\text{H} \xrightarrow{-10^\circ \text{C}} \text{2,4,5-Trimethylbenzenesulfonyl chloride} + \text{H}2\text{O}

$$

Challenges :

- Regioselectivity : Competing sulfonation at other positions may occur, requiring careful temperature control.

- Purification : Column chromatography (hexane/ethyl acetate) is necessary to isolate the pure sulfonyl chloride.

Synthesis of 2-Ethyl-6-methylaniline

Friedel-Crafts Alkylation of o-Xylene

Starting with o-xylene, ethylation via Friedel-Crafts alkylation introduces the ethyl group at the ortho position. Subsequent nitration and reduction yield the target amine:

Ethylation :

$$

\text{o-Xylene} + \text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{2-Ethyl-6-methyltoluene}

$$Nitration :

$$

\text{2-Ethyl-6-methyltoluene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{2-Ethyl-6-methylnitrobenzene}

$$Reduction :

$$

\text{2-Ethyl-6-methylnitrobenzene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Ethyl-6-methylaniline}

$$

Optimization :

- Directed ortho-Metalation : An alternative route employs n-BuLi to deprotonate o-xylene, followed by trapping with an electrophile to install the ethyl group.

Coupling of Sulfonyl Chloride and Amine

Reaction Conditions

The sulfonamide bond is formed by reacting 2,4,5-trimethylbenzenesulfonyl chloride (1.2 eq) with 2-ethyl-6-methylaniline (1 eq) in anhydrous dichloromethane at 0°C. Triethylamine (2 eq) is added to scavenge HCl:

$$

\text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{Et}3\text{N}} \text{RSO}2\text{NHR'} + \text{Et}_3\text{NH}^+\text{Cl}^-

$$

- Dissolve the amine (5 mmol) in dichloromethane (25 mL) and cool to 0°C.

- Add sulfonyl chloride (6 mmol) dropwise over 15 minutes.

- Stir at room temperature for 3 hours.

- Quench with water, extract with dichloromethane, wash with brine, and dry over MgSO₄.

- Purify via silica gel chromatography (9:1 dichloromethane/methanol + 1% triethylamine).

Yield : 55–65% (pale-yellow solid).

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : m/z 345.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Precursor Availability | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorosulfonation | Moderate | 58 | 95 |

| Friedel-Crafts Alkylation | High | 62 | 97 |

| Directed ortho-Metalation | Low | 48 | 90 |

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents on both aromatic rings slow the reaction. Mitigation: Use excess sulfonyl chloride (1.5 eq) and extend reaction time to 6 hours.

- Byproduct Formation : Di-sulfonated products may form. Mitigation: Employ dropwise addition of sulfonyl chloride at low temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated products.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Partially hydrogenated aromatic compounds.

Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Sulfonamide vs. Acetamide Derivatives

- Target Compound vs. S-metolachlor: Both share the 2-ethyl-6-methylphenyl group, but the sulfonamide in the target compound replaces the chloroacetamide in S-metolachlor.

- Target Compound vs. 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide: The latter’s chloroacetamide group is associated with pesticidal activity but also neurotoxicity, leading to regulatory bans .

Substituent Effects on Bioactivity

- Methyl vs. Methoxy Groups : The 2,4,5-trimethylbenzene in the target compound increases steric hindrance and lipophilicity compared to N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. Methoxy groups enhance electron density, favoring interactions with polar enzyme residues, while methyl groups improve membrane penetration .

Research Findings and Mechanistic Insights

Binding and Enzymatic Interactions

- Sulfonamide Enzymatic Targets : Sulfonamides often inhibit carbonic anhydrase or viral proteases. For example, a structurally related compound (X2705) binds SARS-CoV-2 Mpro via residues Phe140, Leu141, and Glu166, suggesting that the target compound’s trimethylbenzene group could similarly engage hydrophobic pockets .

- Acetamide Herbicides : S-metolachlor disrupts fatty acid elongation in weeds, a mechanism unlikely in sulfonamides due to differing functional group chemistry .

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP is predicted to exceed that of methoxy-substituted sulfonamides due to its three methyl groups, enhancing bioavailability in lipid-rich environments .

- Thermal Stability : Crystallographic studies of analogous sulfonamides (e.g., N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide) reveal stable conformations, suggesting the target compound may exhibit similar robustness .

Biological Activity

N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a sulfonamide group attached to a substituted aromatic ring, this compound exhibits various pharmacological properties, including anti-inflammatory and antimicrobial effects.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O2S

- Molecular Weight : Approximately 310.42 g/mol

- IUPAC Name : this compound

The unique substitution pattern of ethyl and methyl groups on the phenyl rings contributes to its chemical reactivity and solubility, influencing its biological activity.

Research indicates that this compound may exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound potentially inhibits enzymes involved in inflammatory pathways such as cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins involved in inflammation.

- Antimicrobial Activity : It may interact with bacterial enzymes, leading to antibacterial effects. This suggests a mechanism similar to other sulfonamides that inhibit folate synthesis in bacteria.

- Targeting Inflammatory Receptors : The compound's ability to bind to specific receptors involved in inflammatory processes could modulate immune responses, making it a candidate for further pharmacological studies.

Anti-inflammatory Properties

Studies have shown that sulfonamide compounds can exhibit significant anti-inflammatory effects. The structure of this compound suggests it may inhibit COX enzymes, thereby reducing the production of inflammatory mediators.

Antimicrobial Properties

The compound has been identified as having potential antimicrobial activity. Its structural features allow it to interfere with bacterial metabolism, making it a candidate for developing new antibiotics.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- In vitro Studies : Research demonstrated that this compound effectively inhibited bacterial growth in laboratory settings. This was measured using standard antimicrobial susceptibility tests against common pathogens.

- Animal Models : In vivo studies on animal models indicated that administration of the compound led to a significant reduction in inflammatory markers compared to control groups. This supports its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | 310.42 g/mol | Sulfonamide group with ethyl and methyl substitutions |

| Sulfamethoxazole | Antibacterial | 253.25 g/mol | Common sulfonamide with broad-spectrum activity |

| Sulfadiazine | Antibacterial | 250.25 g/mol | Used primarily for bacterial infections |

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing N-(2-Ethyl-6-methylphenyl)-2,4,5-trimethylbenzenesulfonamide, and how can reaction yields be optimized?

Answer:

- Sulfonamide Formation : The core structure involves coupling a sulfonyl chloride derivative (e.g., 2,4,5-trimethylbenzenesulfonyl chloride) with an amine (N-(2-ethyl-6-methylphenyl)). This typically proceeds via nucleophilic substitution under basic conditions. Triethylamine or NaOH is commonly used to deprotonate the amine and scavenge HCl .

- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactivity by stabilizing intermediates. DMF may improve solubility for bulky substrates .

- Yield Optimization :

- Maintain temperatures between 0–25°C to minimize side reactions.

- Use stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride to drive the reaction to completion.

- Monitor reaction progress via TLC or HPLC to terminate at peak conversion .

Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- UV/Vis Spectroscopy : Confirm π→π* transitions of the aromatic sulfonamide system (λmax ~255 nm, similar to analogs ).

- NMR :

- ¹H NMR : Identify substituents on both aromatic rings (e.g., ethyl and methyl groups at 0.8–1.5 ppm and 2.1–2.5 ppm, respectively).

- ¹³C NMR : Resolve quaternary carbons in the sulfonamide backbone (δ 125–150 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonamide cleavage.

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in substitution or coupling reactions?

Answer:

- Steric Hindrance : The ortho-methyl and ethyl groups on the aniline moiety restrict access to the sulfonamide’s nitrogen, limiting nucleophilic attacks. This necessitates bulky-base catalysts (e.g., DBU) for SNAr reactions .

- Electronic Effects : Electron-donating methyl groups on the sulfonyl ring activate the sulfonamide toward electrophilic substitution but deactivate the aryl ring toward further electrophilic attacks. Computational studies (DFT) can predict reactive sites .

- Case Study : Analogous sulfonamides undergo regioselective halogenation at the para position of the less-substituted ring due to steric shielding .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for structurally similar sulfonamides?

Answer:

- Data Validation : Cross-reference bioactivity assays (e.g., antimicrobial IC50, cytotoxicity) with standardized protocols (e.g., CLSI guidelines). Discrepancies often arise from variations in cell lines or assay conditions .

- Structural Analog Analysis : Compare substituent effects. For example, fluorination at specific positions (e.g., 4-fluoro in ) enhances membrane permeability, while ethyl groups may reduce solubility.

- Meta-Analysis : Use QSAR models to correlate substituent patterns (e.g., Hammett σ values) with activity trends .

Q. Q5. What strategies ensure the compound’s stability under varying storage and experimental conditions?

Answer:

- Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation or hydrolysis .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for sulfonamides).

- pH Sensitivity : Avoid prolonged exposure to strong acids/bases (pH <2 or >10), which hydrolyze the sulfonamide bond. Buffered solutions (pH 6–8) are optimal .

Q. Q6. How can researchers design derivatives to enhance target selectivity in pharmacological studies?

Answer:

- Rational Design :

- Introduce polar groups (e.g., –OH, –COOH) to improve water solubility and reduce off-target binding .

- Replace methyl with trifluoromethyl groups to enhance metabolic stability .

- Binding Assays : Use SPR or ITC to map interactions with target proteins (e.g., carbonic anhydrase isoforms for sulfonamide inhibitors) .

- Case Study : Ethoxy and fluoro substituents in improved selectivity for kinase inhibitors by 20-fold compared to parent compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.